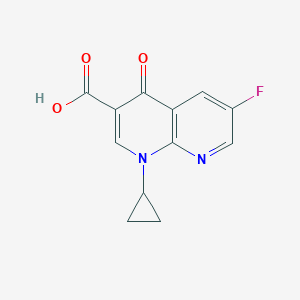

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

概要

説明

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is a synthetic compound belonging to the class of fluoroquinolones. It is known for its broad-spectrum antibacterial properties, making it a valuable agent in the treatment of various bacterial infections. This compound is structurally related to other fluoroquinolones, which are characterized by the presence of a fluorine atom at the C-6 position and a carboxylic acid group at the C-3 position.

準備方法

The synthesis of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid typically involves the following steps:

Starting Materials: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Cyclization: The intermediate undergoes cyclization to form the naphthyridine core.

Introduction of Cyclopropyl Group: The cyclopropyl group is introduced at the N-1 position.

Oxidation and Fluorination: The compound is then oxidized and fluorinated to achieve the desired structure.

Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .

化学反応の分析

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can undergo esterification to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H8ClFN2O3

- Molecular Weight : 282.65 g/mol

- CAS Number : 100361-18-0

The compound features a bicyclic naphthyridine structure with functional groups that enhance its reactivity and biological activity. The presence of fluorine and chlorine atoms contributes to its pharmacological properties, making it a valuable scaffold in drug design.

Antibiotic Development

One of the primary applications of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is in the development of antibiotics. It serves as an intermediate in the synthesis of Gemifloxacin, a broad-spectrum antibiotic used to treat respiratory tract infections. The compound's structure allows it to interact effectively with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication .

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives have shown promise in targeting specific cancer cell lines through mechanisms that induce apoptosis (programmed cell death). Research indicates that compounds based on this naphthyridine scaffold can synergistically enhance the effects of existing chemotherapeutics like cytarabine .

Lectin-Targeted Prodrugs

Innovative research has explored the use of this compound in creating lectin-targeted prodrugs. These prodrugs are designed to be activated by specific bacterial enzymes (e.g., from Pseudomonas aeruginosa), allowing for targeted delivery and reduced toxicity compared to conventional antibiotics. This targeted approach can improve the therapeutic index while minimizing side effects .

Biochemical Mechanisms

The compound's effectiveness as an antibiotic and anticancer agent is attributed to its ability to form metal complexes through its carboxylic acid and ketone functional groups. These complexes can enhance biological activity by improving solubility or altering pharmacokinetics .

Case Study 1: Antibacterial Activity Against Pseudomonas aeruginosa

A study assessing the antibacterial activity of derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine against Pseudomonas aeruginosa demonstrated significant efficacy with minimal inhibitory concentrations (MICs) lower than traditional antibiotics like ciprofloxacin. This highlights its potential as a next-generation antibiotic .

Case Study 2: Synergistic Effects in Cancer Treatment

In vitro studies have shown that combining this compound with cytarabine leads to enhanced cytotoxicity against resistant cancer cell lines. The mechanism involves increased DNA damage and apoptosis compared to treatments with either agent alone .

作用機序

The antibacterial activity of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

類似化合物との比較

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is similar to other fluoroquinolones such as ciprofloxacin and levofloxacin. it is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Ciprofloxacin: Known for its broad-spectrum antibacterial activity.

Levofloxacin: A more potent isomer of ofloxacin.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria

生物活性

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, also known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (CAS Number: 100361-18-0), is a fluorinated heterocyclic compound with significant biological activity. This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the field of antibiotics and anticancer agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its naphthyridine backbone, which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 282.65 g/mol.

| Property | Value |

|---|---|

| CAS Number | 100361-18-0 |

| Molecular Formula | C₁₂H₈ClFN₂O₃ |

| Molecular Weight | 282.65 g/mol |

| Melting Point | 224 °C |

| Appearance | Off-white powder |

| Purity | >98% |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This mechanism is similar to that of other quinolone antibiotics, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It has been shown to be effective against various strains of bacteria, including resistant strains. For instance:

- In vitro studies demonstrated that the compound has minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.

Anticancer Potential

In addition to its antibacterial properties, this compound has also been explored for its anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways:

- Cell Line Studies : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.

- Mechanism : The anticancer activity is believed to be linked to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Study on Bacterial Resistance : A study published in Antimicrobial Agents and Chemotherapy found that derivatives of this compound could overcome resistance mechanisms in Enterobacteriaceae strains.

- Cancer Research : Research conducted at a leading cancer institute demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer.

特性

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c13-6-3-8-10(16)9(12(17)18)5-15(7-1-2-7)11(8)14-4-6/h3-5,7H,1-2H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEINDUPLOCNLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C2N=CC(=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901141329 | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137118-01-5 | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137118-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for this class of compounds?

A: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid belongs to the class of drugs known as quinolones, specifically fluoroquinolones. Fluoroquinolones work by inhibiting bacterial DNA gyrase and topoisomerase IV, [, ] enzymes essential for bacterial DNA replication and repair. This inhibition leads to bacterial cell death.

Q2: How does the structure of these compounds relate to their antibacterial activity?

A: Research has shown that modifications to the basic this compound structure can significantly impact antibacterial activity. For example, introducing a substituent like a sulfinyl or sulfonyl group at the C-7 position, as explored in one study, allowed for further reactions with pyrrolidine and piperidine. [] These modifications led to the synthesis of derivatives with varying antibacterial profiles. Similarly, creating amino acid prodrugs of 7-(3-amino-1-pyrrolidinyl) derivatives has been shown to influence solubility and in vivo efficacy. [] This highlights the importance of structure-activity relationships in optimizing these compounds for improved potency and efficacy.

Q3: What is known about the stability of this compound class?

A: Gemifloxacin mesylate (GFM), a specific derivative within this class, has been studied for its stability profile. Research indicates that GFM is susceptible to degradation under alkaline conditions, leading to the formation of sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. [] This degradation product arises from the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring and formation of the sodium carboxylate. This highlights the importance of considering factors like pH during formulation and storage to maintain drug stability.

Q4: What analytical techniques are used to characterize and study these compounds?

A4: Various techniques are employed for the characterization and study of this compound derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation. Different NMR experiments like proton (1H), carbon (13C), COSY, HSQC, and HMBC provide detailed information about the connectivity and environment of atoms within the molecule. []

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of the compound, offering insights into its structure and potential degradation products. []

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption patterns. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。